N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11(16-21(17,18)15-7-4-8-20-15)9-13-10-12-5-2-3-6-14(12)19-13/h2-8,10-11,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPVWPJCDKBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the propan-2-yl group. The thiophene-2-sulfonamide is then synthesized separately and coupled with the benzofuran derivative under specific conditions.
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Propan-2-yl Group: This step often involves alkylation reactions using appropriate alkyl halides.
Synthesis of Thiophene-2-sulfonamide: This involves sulfonation of thiophene followed by amination.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the thiophene-2-sulfonamide under conditions such as the presence of coupling agents like EDCI or DCC in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzofuran or thiophene rings.
Scientific Research Applications
Anticancer Applications
Mechanism of Action : The compound has shown promise as an anticancer agent by inhibiting specific pathways involved in tumor growth. Studies indicate that compounds with thiophene and sulfonamide moieties can interfere with cancer cell proliferation and induce apoptosis.
Case Study : In a study focusing on Polo-like Kinase 1 inhibitors, derivatives similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide were synthesized and evaluated for their anticancer activity against various cancer cell lines, including HeLa and L363 cells. The results demonstrated that these compounds effectively blocked the localization of Plk1 to centrosomes, leading to mitotic arrest and cell death .
Antimicrobial Applications
Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Modifications to the benzofuran and thiophene rings have been explored to enhance binding affinity and selectivity towards target enzymes.
Research Findings : A study analyzed various analogs of sulfonamide compounds, revealing that substitutions on the thiophene ring significantly affect their biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific cancer cell lines .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group is known to interact with proteins, often leading to the inhibition of enzyme activity by mimicking the transition state of enzyme-substrate complexes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Findings from Structural Comparisons
Benzofuran vs. Alkoxy substituents in benzamide analogs (methoxy, ethoxy) increase lipophilicity, which may enhance membrane permeability compared to the sulfonamide group .
Sulfonamide vs. Amine/Azide Groups: The sulfonamide in the target compound offers stronger hydrogen-bond acceptor/donor capabilities than the methylamine in ’s analog.
Thiophene vs. Methoxyphenyl Substitutions : The thiophene-sulfonamide moiety introduces electron-withdrawing effects, which may modulate electronic properties differently than the electron-donating methoxy groups in Formoterol-related compounds (). This could influence binding affinity in enzyme targets .
Molecular Weight and Solubility : Formoterol-related compounds (MW 316.39) and benzamide derivatives (MW ~300–350) are larger than the target compound’s likely molecular weight (~300–320 estimated). The sulfonamide group may improve aqueous solubility compared to lipophilic alkoxybenzamides .
Implications for Research and Development
- Synthetic Routes : The target compound’s synthesis could draw from methods in (sulfonamide formation via substitution) and (benzofuran-alkylamine backbone development).
- Bioactivity Predictions : The benzofuran-thiophene core may confer unique interactions with aromatic receptors (e.g., serotonin receptors), while the sulfonamide could enhance binding to enzymes like carbonic anhydrases.
- Stability Considerations : Unlike azide-containing analogs (), the target compound’s sulfonamide group likely offers greater stability, making it more suitable for pharmaceutical applications.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran moiety with a thiophene sulfonamide group. This structural configuration is believed to contribute to its biological activity through interactions with various molecular targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective dose ranges.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential, showing the ability to reduce inflammatory markers in vitro.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation. For example, it has been suggested that it interacts with kinases critical for cell signaling pathways.
- Receptor Modulation : The benzofuran and thiophene rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, potentially altering receptor activity or enzyme function.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 µM | |
| Anticancer | A549 (Lung Cancer) | 15 µM | |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 µM |
Case Study: Anticancer Effects
In a study involving A549 lung cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The study concluded that the compound's efficacy could be attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Future Directions
Given the promising biological activities demonstrated by this compound, further research is warranted to:
- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity will be crucial for optimizing efficacy and reducing toxicity.
- Conduct In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics and therapeutic potential of the compound in a biological context.
- Investigate Combination Therapies : The potential for synergistic effects when combined with other therapeutic agents should be explored, particularly in cancer treatment protocols.
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
- Optimize stoichiometry to avoid over-sulfonylation.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Expected molecular ion matches theoretical mass (±2 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–S bond angles ~104° for sulfonamide) .
Validation : Cross-reference spectral data with analogs in DEA reference materials or crystallographic databases .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Follow these steps:
Reproduce Assays : Use standardized protocols (e.g., MIC for antimicrobial studies, IC50 for enzyme inhibition) .
Purity Verification : Re-analyze compound batches via LC-MS to exclude degradation products (e.g., hydrolyzed sulfonamide).
Orthogonal Assays : Validate activity across multiple models. For example, if initial antimicrobial data conflicts:
- Test in both Gram-positive and Gram-negative bacterial strains.
- Compare with positive controls (e.g., ciprofloxacin) .
Structural Confirmation : Re-examine stereochemistry via chiral HPLC or crystallography to rule out enantiomeric interference .
Case Study : A study on benzofuran-sulfonamide analogs reported conflicting IC50 values (5 μM vs. 25 μM) due to residual DMSO in assay buffers. Repetition under anhydrous conditions resolved discrepancies .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Variation Points :
- Benzofuran Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to modulate aromatic π-stacking .
- Sulfonamide Modifications : Replace thiophene with pyridine or benzene to alter electronic properties.
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., HIV protease or carbonic anhydrase) to predict binding affinities .
- Calculate electrostatic potential maps to optimize hydrogen bonding with active sites .
Activity Correlation :
- Tabulate IC50 values against substituent Hammett constants (σ) to identify electronic effects.
- Use QSAR models to prioritize synthetic targets .
Example : A benzofuran-sulfonamide analog with –CF₃ substitution showed 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .
Advanced: What strategies mitigate instability of the sulfonamide group during storage?
Methodological Answer:
Storage Conditions :
- Store at –20°C in amber vials under argon to prevent hydrolysis.
- Avoid aqueous buffers (use DMSO for stock solutions).
Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Identify degradation products (e.g., free thiophene-2-sulfonic acid) .
Formulation :
- Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
